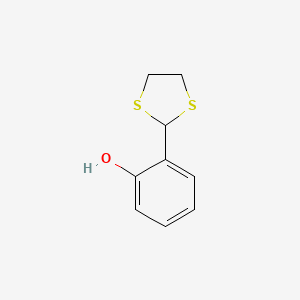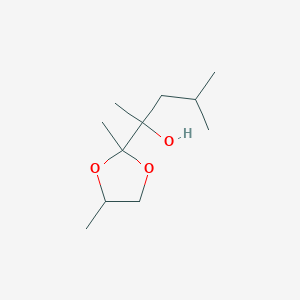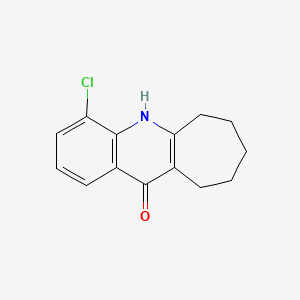
But-2-yne-1,4-diyl bis(2,5-dichlorobenzenesulfonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
But-2-yne-1,4-diyl bis(2,5-dichlorobenzenesulfonate) is a chemical compound characterized by its unique structure, which includes a but-2-yne backbone and two 2,5-dichlorobenzenesulfonate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of But-2-yne-1,4-diyl bis(2,5-dichlorobenzenesulfonate) typically involves the reaction of but-2-yne-1,4-diol with 2,5-dichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of But-2-yne-1,4-diyl bis(2,5-dichlorobenzenesulfonate) follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The purification process often involves recrystallization or column chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
But-2-yne-1,4-diyl bis(2,5-dichlorobenzenesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate groups can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.
Reduction Reactions: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.
Cycloaddition Reactions: The alkyne group can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Reduction Reactions: Hydrogen gas in the presence of palladium on carbon or other hydrogenation catalysts.
Cycloaddition Reactions: Diene compounds in the presence of heat or Lewis acids as catalysts.
Major Products Formed
Substitution Reactions: Products include substituted but-2-yne derivatives.
Reduction Reactions: Products include but-2-ene or butane derivatives.
Cycloaddition Reactions: Products include various cyclic compounds depending on the diene used.
科学的研究の応用
But-2-yne-1,4-diyl bis(2,5-dichlorobenzenesulfonate) has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Utilized in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: Investigated for its potential use in the modification of biomolecules and drug development.
Industrial Applications: Employed in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of But-2-yne-1,4-diyl bis(2,5-dichlorobenzenesulfonate) involves its ability to undergo various chemical transformations due to the presence of reactive alkyne and sulfonate groups. These groups can interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures. The pathways involved include nucleophilic substitution, reduction, and cycloaddition reactions, which are fundamental to its reactivity and applications.
類似化合物との比較
Similar Compounds
But-2-yne-1,4-diol: A precursor in the synthesis of But-2-yne-1,4-diyl bis(2,5-dichlorobenzenesulfonate), known for its use in organic synthesis and material science.
2,5-Dichlorobenzenesulfonyl Chloride: Another precursor, widely used in the synthesis of sulfonate esters and other derivatives.
1,4-Butynediol: Similar in structure but lacks the sulfonate groups, used in the synthesis of various organic compounds.
Uniqueness
But-2-yne-1,4-diyl bis(2,5-dichlorobenzenesulfonate) is unique due to the combination of its alkyne backbone and sulfonate groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and exploring novel chemical reactions.
特性
CAS番号 |
10421-62-2 |
|---|---|
分子式 |
C16H10Cl4O6S2 |
分子量 |
504.2 g/mol |
IUPAC名 |
4-(2,5-dichlorophenyl)sulfonyloxybut-2-ynyl 2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C16H10Cl4O6S2/c17-11-3-5-13(19)15(9-11)27(21,22)25-7-1-2-8-26-28(23,24)16-10-12(18)4-6-14(16)20/h3-6,9-10H,7-8H2 |
InChIキー |
BAPXJVOKGJJEQU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)OCC#CCOS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


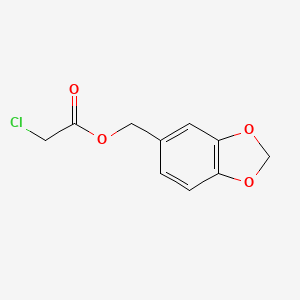

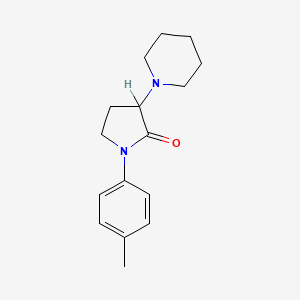

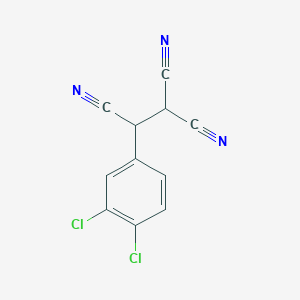
![3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B14732428.png)
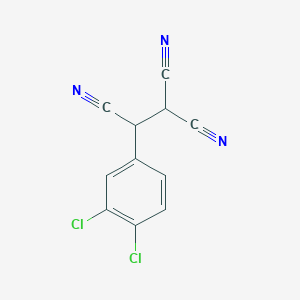
![1-Nitro-3-[(4-pyridylmethylene)amino]guanidine](/img/structure/B14732441.png)
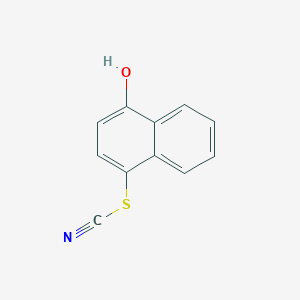
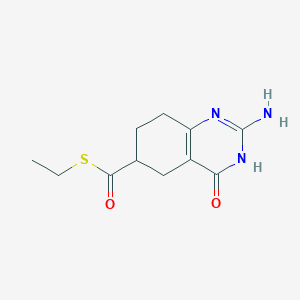
![2-{(E)-[2-(Benzenesulfonyl)-4-nitrophenyl]diazenyl}-4,5-dimethoxybenzene-1-diazonium](/img/structure/B14732452.png)
